1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2(1H)-one
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Overview
Description
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with a boronate ester group
Preparation Methods
The synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2(1H)-one typically involves the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the boronate ester group: This step involves the reaction of the pyrazinone core with a boronic acid or boronate ester under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The pyrazinone core can be reduced under suitable conditions to form corresponding pyrazine derivatives.
Substitution: The boronate ester group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2(1H)-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary based on the biological context and the specific target.
Comparison with Similar Compounds
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2(1H)-one can be compared with other boronate ester-containing compounds and pyrazinone derivatives. Similar compounds include:
Boronate esters: Compounds with similar boronate ester groups, such as phenylboronic acid pinacol ester.
Pyrazinone derivatives: Compounds with similar pyrazinone cores, such as 1-methylpyrazin-2(1H)-one.
Properties
Molecular Formula |
C11H17BN2O3 |
---|---|
Molecular Weight |
236.08 g/mol |
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-one |
InChI |
InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-7-14(5)9(15)6-13-8/h6-7H,1-5H3 |
InChI Key |
AJGVZQXMYBMNAE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=N2)C |
Origin of Product |
United States |
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